molecular formula C21H39ClN4O8 B1593235 Epiamastatin hydrochloride CAS No. 100992-59-4

Epiamastatin hydrochloride

Cat. No.: B1593235
CAS No.: 100992-59-4
M. Wt: 511 g/mol
InChI Key: GBDUPCKQTDKNLS-TXUMRZAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epiamastatin hydrochloride is a potent inhibitor of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This compound is a diastereoepimer of amastatin, a known aminopeptidase inhibitor . It is primarily used in biochemical research due to its ability to modulate enzyme activity.

Biochemical Analysis

Biochemical Properties

Epiamastatin hydrochloride is suggested to play a role in biochemical reactions, particularly those involving aminopeptidases . There are no reports of it interacting with enzymes, proteins, or other biomolecules .

Cellular Effects

There is currently no information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There are no reports of it exerting effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of this compound over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no information available on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

There is currently no information available on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with .

Transport and Distribution

There is currently no information available on how this compound is transported and distributed within cells and tissues .

Subcellular Localization

There is currently no information available on the subcellular localization of this compound and any effects on its activity or function .

Preparation Methods

The synthesis of Epiamastatin hydrochloride involves several steps, starting from the appropriate amino acid derivatives. The synthetic route typically includes the following steps:

    Formation of the peptide chain: This involves coupling reactions between amino acid derivatives to form the desired peptide sequence.

    Hydroxylation and protection: The peptide is hydroxylated at specific positions, and protective groups are added to prevent unwanted reactions.

    Final deprotection and purification: The protective groups are removed, and the compound is purified to achieve the desired purity level.

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Epiamastatin hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups present in the compound.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: this compound can undergo substitution reactions, particularly at the amino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Epiamastatin hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used to study enzyme inhibition and to develop new inhibitors for various enzymes.

    Biology: The compound is used to investigate the role of matrix metalloproteinases in cellular processes.

    Medicine: Research on this compound contributes to the development of therapeutic agents for diseases involving extracellular matrix degradation, such as cancer and arthritis.

    Industry: It is used in the development of biochemical assays and diagnostic tools.

Comparison with Similar Compounds

Epiamastatin hydrochloride is similar to other matrix metalloproteinase inhibitors, such as amastatin and bestatin. it is unique due to its specific stereochemistry, which affects its binding affinity and inhibitory activity. Other similar compounds include:

    Amastatin: Another aminopeptidase inhibitor with a different stereochemistry.

    Bestatin: A competitive inhibitor of aminopeptidases with a distinct structure and mechanism of action.

This compound’s unique stereochemistry makes it a valuable tool in research, providing insights into enzyme inhibition and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDUPCKQTDKNLS-TXUMRZAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100992-59-4
Record name Epiamastatin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiamastatin hydrochloride
Reactant of Route 2
Epiamastatin hydrochloride
Reactant of Route 3
Reactant of Route 3
Epiamastatin hydrochloride
Reactant of Route 4
Reactant of Route 4
Epiamastatin hydrochloride
Reactant of Route 5
Epiamastatin hydrochloride
Reactant of Route 6
Epiamastatin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.